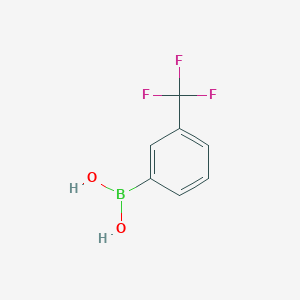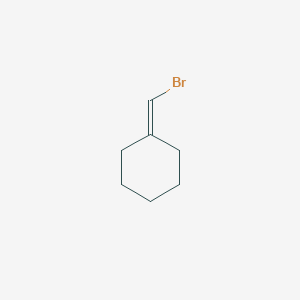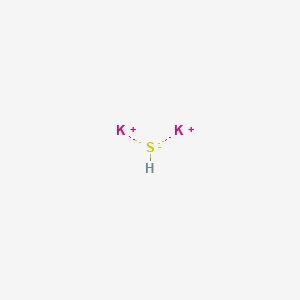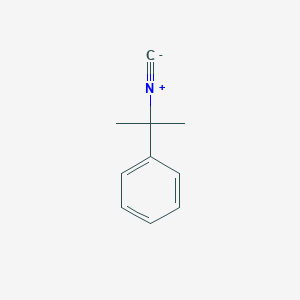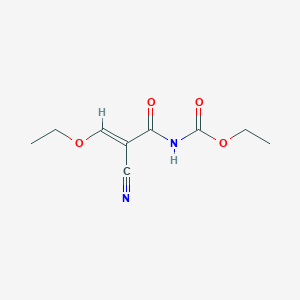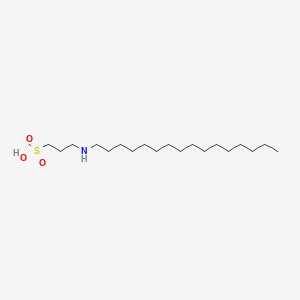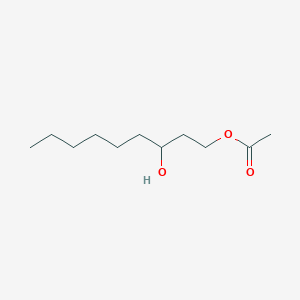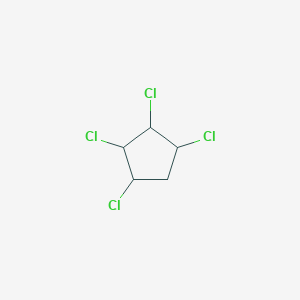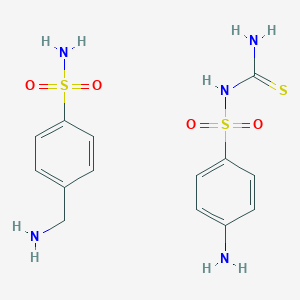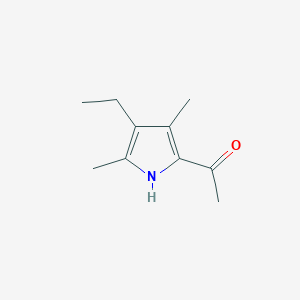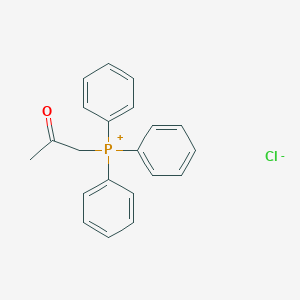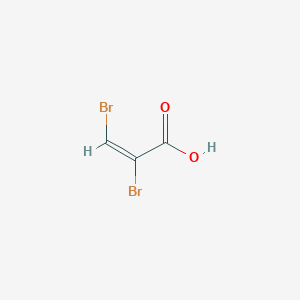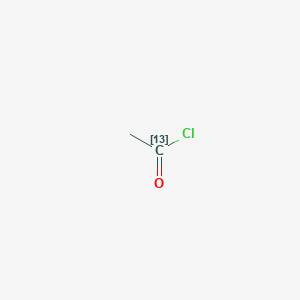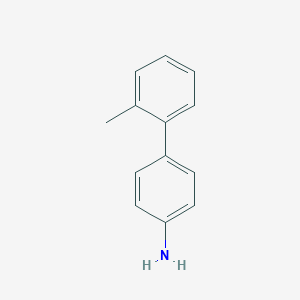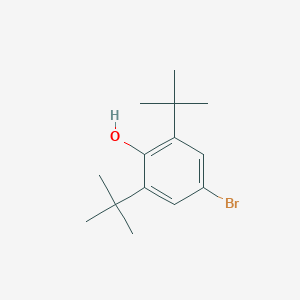
4-Bromo-2,6-di-tert-butylphenol
概要
説明
Synthesis Analysis
The synthesis of 4-Bromo-2,6-di-tert-butylphenol and related compounds involves phase transfer catalyzed polymerization and other methods. For example, polymerization of 4-bromo-2,6-dimethylphenol in the presence of 4-Bromo-2,6-di-tert-butylphenol has been studied, highlighting the role of the compound in producing poly(2,6-dimethyl-1,4-phenylene oxide) under specific conditions, suggesting a radical-anion mechanism for polymerization results (Wang & Percec, 1991).
Molecular Structure Analysis
The molecular structure of 4-Bromo-2,6-di-tert-butylphenol and its derivatives has been extensively analyzed through spectroscopic, XRD, and DFT approaches, revealing intricate details about intermolecular contacts, optimized geometries, and potential for chemical activities based on electron configurations (Demircioğlu et al., 2019).
Chemical Reactions and Properties
Chemical reactions involving 4-Bromo-2,6-di-tert-butylphenol showcase its versatility in forming complex molecules and engaging in polymerization processes. The compound’s reactivity under different conditions, including its role in initiating polymerization or participating in Schiff base reactions, underscores its chemical significance (Çolak et al., 2021).
Physical Properties Analysis
The physical properties of 4-Bromo-2,6-di-tert-butylphenol derivatives, such as solubility, thermal stability, and molecular interactions, are crucial for understanding its applications in material science and chemistry. Studies on derivatives highlight the compound's role in enhancing the properties of polymers and other materials (Boyle et al., 2012).
Chemical Properties Analysis
The chemical properties of 4-Bromo-2,6-di-tert-butylphenol, including its antioxidative behavior and reaction mechanisms, are vital for its application in polymer chemistry and material stabilization. The compound's ability to undergo oxidation and participate in various chemical reactions makes it an important subject of study (Daun et al., 1974).
科学的研究の応用
Polymerization Catalyst and Modifier : It's used in phase transfer catalyzed polymerization processes. Wang and Percec (1991) found that it modified the molecular weight and yield of poly(2,6-dimethyl-1,4-phenylene oxide) when used as a terminating comonomer (Wang & Percec, 1991).
Photochemical Reactions : Tipikin, Lazarev, and Rieker (2001) studied its role in changing the mechanism of radical pair generation from hydrogen-atom transfer to electron transfer in photochemical reactions (Tipikin, Lazarev, & Rieker, 2001).
Antioxidant in Chromatography : It's used as an antioxidant to protect lipids from autoxidation during chromatography, manipulation, and storage without affecting lipid separation (Wren & Szczepanowksa, 1964).
Electrochemical Studies : Zabik et al. (2019) assessed the reactivity of 4-Bromo-2,6-di-tert-butylphenol with superoxide anion radical using various electrochemical methods, highlighting its potential use in understanding antioxidant properties and radical quenching mechanisms (Zabik, Anwar, Ziu, & Martic-Milne, 2019).
Synthesis of Antioxidants : It's involved in the one-stage synthesis of 2,6-di-tert-4-ethyl-butylphenol, used in the manufacture of antioxidants like Antioxidant-425 (Krysin & Pokrovskii, 2008).
Catalytic Activities : Studies have investigated its role in the catalytic activity of cupric complexes used in the oxidative coupling of phenols, providing insights into the effect of different ligands and conditions on the catalytic process (Segoviano-Garfias, Mendoza-Díaz, & Moreno-Esparza, 2013).
Drinking Water Safety : Li et al. (2022) identified 4-Bromo-2,6-di-tert-butylphenol as one of the disinfection byproducts in drinking water produced from Taihu Lake source water, emphasizing the need for monitoring and controlling such compounds (Li, Zhang, Wang, Yu, Li, & Yang, 2022).
Safety And Hazards
将来の方向性
4-Bromo-2,6-di-tert-butylphenol may be used in the synthesis of 2,6-di-tert-butyl-phenolnorbornene (N ArOH), a norbornene comonomer bearing an antioxidant hindered phenol . It can also be used as a catalyst with methyl aluminium to form methylaluminum bis (4-bromo-2,6-di-tert-butylphenoxide) (MABR) which may be utilized for the transformation of various epoxides to carbonyl compounds .
特性
IUPAC Name |
4-bromo-2,6-ditert-butylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrO/c1-13(2,3)10-7-9(15)8-11(12(10)16)14(4,5)6/h7-8,16H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSQQUEKFNSJLKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70150607 | |
| Record name | 4-Bromo-2,6-di-tert-butylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70150607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2,6-di-tert-butylphenol | |
CAS RN |
1139-52-2 | |
| Record name | 4-Bromo-2,6-di-tert-butylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1139-52-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2,6-di-tert-butylphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001139522 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Bromo-2,6-di-tert-butylphenol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98406 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Bromo-2,6-di-tert-butylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70150607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-2,6-di-tert-butylphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.201 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

